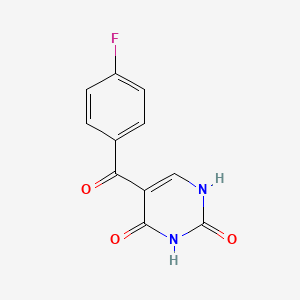

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione

Descripción

Propiedades

Número CAS |

724-03-8 |

|---|---|

Fórmula molecular |

C11H7FN2O3 |

Peso molecular |

234.18 g/mol |

Nombre IUPAC |

5-(4-fluorobenzoyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5H,(H2,13,14,16,17) |

Clave InChI |

RFTLXQJGIIQXKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)C2=CNC(=O)NC2=O)F |

Origen del producto |

United States |

Métodos De Preparación

Classical Ketone Coupling Approach

One established approach, related to the preparation of compounds bearing the 4-(p-fluorobenzoyl) moiety, involves the reaction of 4-(p-fluorobenzoyl)piperidine with heterocyclic precursors such as 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione. This method was described in the context of synthesizing ketanserine derivatives but provides insight into the handling of the 4-fluorobenzoyl group attached to nitrogen-containing heterocycles. The process typically involves nucleophilic substitution and condensation steps under controlled conditions to afford the desired heterocyclic ketone products.

Green One-Pot Multi-Component Synthesis

A more recent and environmentally benign method involves a one-pot three-component reaction to synthesize 5-aroyl-substituted pyrimidine-2,4(1H,3H)-diones, including derivatives with fluorobenzoyl groups. This method uses:

- Aryl (or heteroaryl) glyoxal monohydrates (e.g., 4-fluorophenylglyoxal monohydrate),

- 1,3-dimethylbarbituric acid (or related barbituric acid derivatives),

- Alkyl isocyanides (e.g., cyclohexyl or tert-butyl isocyanide),

catalyzed by ultra-low loading of zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O) in water at 50 °C. This reaction proceeds via a regioselective Knoevenagel condensation followed by heteroannulation, leading to the formation of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones.

Although this method targets furo-pyrimidine derivatives, the initial steps involving the formation of the 5-aroyl-pyrimidine core are directly relevant to the synthesis of 5-(4-fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione derivatives.

Organocatalyzed One-Pot Two-Component Synthesis

Another efficient preparation strategy is the organocatalyzed one-pot two-component reaction of N-methylbarbituric acid with arylglyoxal monohydrates (including 4-fluorophenylglyoxal monohydrate) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol at 50 °C. This method yields symmetric 5-aryloyl-1,9-dimethyl-5,9-dihydro-2H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H)-tetraone derivatives with moderate to excellent yields.

Key features of this method include:

- Use of green organocatalyst DABCO,

- Mild reaction conditions (50 °C in ethanol),

- High regio- and chemoselectivity,

- Broad substrate scope including electron-donating and electron-withdrawing groups on the arylglyoxal.

The reaction mechanism involves deprotonation of N-methylbarbituric acid by DABCO, followed by regioselective condensation with the arylglyoxal monohydrate to form an intermediate, which then cyclizes to the final pyrano-dipyrimidine product.

Comparative Data on Preparation Methods

In-Depth Mechanistic Insights

Mechanism of the Green One-Pot Three-Component Reaction

- Activation of arylglyoxal monohydrate by ZrOCl2·8H2O forms an electrophilic intermediate.

- Knoevenagel condensation with the enol form of 1,3-dimethylbarbituric acid yields an α,β-unsaturated intermediate.

- Michael-type addition of alkyl isocyanide followed by intramolecular heteroannulation produces the furo[2,3-d]pyrimidine core.

- Final-hydrogen transfer stabilizes the product.

This sequence ensures regioselectivity and high yields under mild aqueous conditions.

Mechanism of the Organocatalyzed Two-Component Reaction

- DABCO deprotonates N-methylbarbituric acid, generating a nucleophilic species.

- The nucleophile attacks the aldehyde group of arylglyoxal monohydrate, forming a condensation intermediate.

- Intramolecular cyclization leads to the pyrano[2,3-d:6,5-d']dipyrimidine scaffold.

- The reaction proceeds with high regio- and chemoselectivity, avoiding tautomeric mixtures.

Spectroscopic analysis (1H NMR, FT-IR) confirms the absence of tautomeric forms in the products, indicating structural stability.

Summary and Professional Assessment

The preparation of 5-(4-fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione and related derivatives can be efficiently achieved through modern green chemistry approaches emphasizing one-pot multicomponent or two-component reactions. These methods offer advantages over classical multi-step syntheses by reducing reaction times, improving yields, and employing environmentally benign solvents and catalysts.

The organocatalyzed one-pot two-component reaction using DABCO in ethanol at moderate temperatures is particularly notable for its operational simplicity, regioselectivity, and broad applicability to various arylglyoxal substrates including 4-fluorophenyl derivatives.

The zirconium-catalyzed three-component reaction in water also presents a sustainable and effective route, especially when incorporating alkyl isocyanides to access fused heterocyclic frameworks.

Análisis De Reacciones Químicas

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, fluorinated pyrimidines can inhibit the activity of thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes them effective in the treatment of certain cancers. Additionally, the compound may interact with other enzymes and proteins, affecting various cellular pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Pyrimidine-2,4(1H,3H)-dione derivatives vary based on substituents at positions 1, 5, and 4. Below is a comparative analysis of structurally related compounds:

Activity and Structure-Activity Relationships (SAR)

- This is analogous to 5-(4-chlorophenethyl) derivatives, where chlorinated aryl groups enhance DAO inhibitory activity . Antimicrobial Activity: Thienopyrimidine derivatives with heterocyclic substituents (e.g., imidazopyridine in ) show moderate antimicrobial activity, suggesting that bulky substituents at position 6 may sterically hinder target binding . Antiviral Potential: Fluorinated dioxolane-substituted pyrimidinediones () mimic nucleosides, interfering with viral replication machinery. The target compound’s 4-fluorobenzoyl group may similarly disrupt viral capsid assembly .

Synthetic Challenges :

Physicochemical Properties

Actividad Biológica

5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The molecular formula of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione is with a molecular weight of approximately 192.17 g/mol. The compound features a pyrimidine ring substituted with a fluorobenzoyl group, which enhances its biological activity.

Synthesis

The synthesis of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-fluorobenzoic acid with pyrimidine-2,4-dione under controlled conditions. The reaction parameters such as temperature and solvent choice can significantly affect the yield and purity of the product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, compounds similar to 5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Fluorobenzoyl)pyrimidine-2,4-dione | MCF-7 | 15 | Induction of apoptosis |

| 5-Fluoro-1-(Beta-D-Glucopyranosyl)pyrimidine-2,4(1H,3H)-dione | HeLa | 20 | Inhibition of DNA synthesis |

| 5-(Chlorobenzoyl)pyrimidine-2,4-dione | A549 | 25 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown activity against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

In a study published in Molecules, researchers evaluated the biological activity of various pyrimidine derivatives including 5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione. They reported that this compound exhibited significant cytotoxic effects on cancer cell lines while maintaining lower toxicity towards normal cells. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity to target proteins involved in cancer progression .

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in nucleotide synthesis and repair mechanisms in cancer cells. Additionally, the presence of the fluorobenzoyl moiety enhances lipophilicity, facilitating better cellular uptake and bioavailability.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.